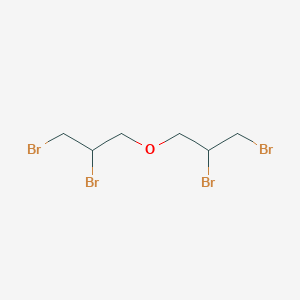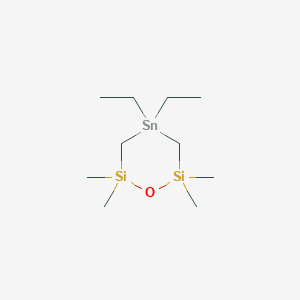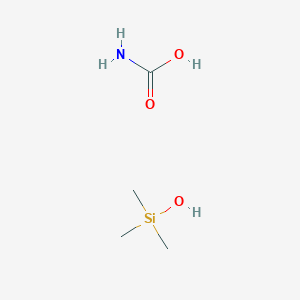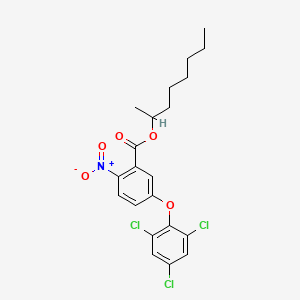
2,3-Dibromopropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromopropyl ether is a brominated organic compound primarily used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and electronic devices. The compound is characterized by its two bromine atoms attached to a propyl ether backbone, which contributes to its flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl ether typically involves the reaction of tetrabromobisphenol A with propenyl chloride and bromine. The process includes etherification, bromination, and crystallization steps. The reaction is carried out in the presence of a solvent, such as chloroform, and a catalyst, like aluminum bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The process includes the use of advanced equipment for mixing, heating, and crystallization. The final product is often obtained as a white crystalline solid with a high melting point and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromopropyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Cleavage Reactions: The ether bond can be cleaved using strong acids, leading to the formation of smaller molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Can yield various substituted ethers.
Oxidation Reactions: May produce aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Can result in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,3-Dibromopropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular structures and functions, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction .
Mecanismo De Acción
The primary mechanism by which 2,3-dibromopropyl ether exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. Additionally, the compound can form a protective char layer on the surface of materials, further preventing ignition .
Comparación Con Compuestos Similares
Tetrabromobisphenol A bis(allyl ether): Another brominated flame retardant with similar applications.
Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar industrial applications but with different chemical properties.
Tetrabromobisphenol S bis(2,3-dibromopropyl ether): A derivative with comparable flame-retardant properties .
Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance of high flame-retardant efficiency and stability. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of flames .
Propiedades
Número CAS |
59261-06-2 |
|---|---|
Fórmula molecular |
C6H10Br4O |
Peso molecular |
417.76 g/mol |
Nombre IUPAC |
1,2-dibromo-3-(2,3-dibromopropoxy)propane |
InChI |
InChI=1S/C6H10Br4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 |
Clave InChI |
YUAPUIKGYCAHGM-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)






